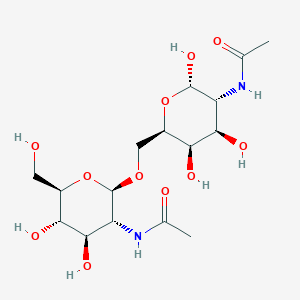

beta-D-GlcpNAc-(1->6)-alpha-D-GalpNAc

Description

Properties

Molecular Formula |

C16H28N2O11 |

|---|---|

Molecular Weight |

424.40 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15+,16-/m1/s1 |

InChI Key |

ZNYQSCCJIAFAQX-FJSBWOFQSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

β-D-GlcpNAc-(1→6)-D-Gal

- Structural Differences : Replaces the α-D-GalpNAc residue with D-Gal at the reducing end.

- Functional Implications: Exhibits high affinity for WGA in its unreduced form but loses binding capacity upon reduction (alditol formation) due to conformational changes in the 6-O-substituted galactose residue .

- Key Studies : Affinity chromatography and competitive binding assays highlight its reduction-sensitive lectin interactions .

β-D-Galp-(1→4)-β-D-GlcpNAc (LacNAc)

- Structural Differences : Features a β-1,4 linkage between galactose and GlcNAc.

- Functional Implications: A common substrate for β-1,4-galactosyltransferases and sialyltransferases (e.g., ST6Gal I/II). Unlike β-D-GlcpNAc-(1→6)-α-D-GalpNAc, LacNAc is a primary acceptor for enzymatic modifications in N-glycan branching .

β-D-Galp-(1→6)-β-D-GlcpNAc-(1→4)-D-GlcpNAc

- Structural Differences : Contains a β-1,6 linkage followed by a β-1,4 linkage, forming a trisaccharide.

- Functional Implications :

- Synthesized to study galectin-1 binding, demonstrating weaker affinity (Kd ~250 μM) compared to β-D-GlcpNAc-(1→6)-α-D-GalpNAc, which binds WGA with micromolar affinity .

- Molecular dynamics simulations reveal solvent-accessible hydrogen-bonding networks, contrasting with the intramolecular interactions observed in β-D-GlcpNAc-(1→6)-α-D-GalpNAc .

6-PEtN-α-D-GalpNAc-(1→6)-β-D-Galp-(1→4)-β-D-GlcpNAc

- Structural Differences: Incorporates a phosphoethanolamine (PEtN) modification at the 6-OH of α-D-GalpNAc.

- Functional Implications: Found in Haemophilus influenzae lipopolysaccharides, where PEtN enhances immune evasion, a role absent in unmodified β-D-GlcpNAc-(1→6)-α-D-GalpNAc . Chemoenzymatic synthesis strategies for this compound highlight the challenges of introducing non-natural modifications compared to the native disaccharide .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Recognition Differences

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., - HSQC, NOESY) to resolve glycosidic linkages and anomeric configurations. Assign peaks using reference data from structurally similar oligosaccharides .

- Mass Spectrometry (MS) : Apply high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight and fragmentation patterns. Collision-induced dissociation (CID) can help validate linkage positions .

- X-ray crystallography : If crystalline derivatives are obtainable, this method provides atomic-level resolution of the disaccharide’s 3D conformation .

Q. How can researchers synthesize beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc for in vitro studies?

- Methodology :

- Chemical synthesis : Use regioselective protecting-group strategies. For example:

Protect the 6-OH of GlcNAc with a temporary group (e.g., benzyl), then activate the 1-OH for glycosylation.

Couple with a suitably protected GalpNAc donor (e.g., trichloroacetimidate) under Lewis acid catalysis.

Deprotect using hydrogenolysis or acidic conditions .

- Enzymatic synthesis : Employ glycosyltransferases (e.g., β-1,6-GlcNAc transferases) with UDP-GlcNAc as a donor. Optimize reaction conditions (pH, temperature, divalent cations) for yield and specificity .

Advanced Research Questions

Q. How do substrate specificity studies inform the biological role of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycosylation pathways?

- Methodology :

- Kinetic assays : Compare and values of glycosyltransferases (e.g., GlcNAcT-V) using synthetic analogs (e.g., carbocyclic or deoxygenated derivatives) to identify critical hydroxyl groups for enzyme recognition .

- Mutagenesis studies : Engineer enzyme active sites (e.g., point mutations in GlcNAcT-V) to assess changes in catalytic efficiency toward the disaccharide. Pair with molecular dynamics simulations to map binding interactions .

Q. What computational approaches are used to analyze the conformational flexibility of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc?

- Methodology :

- Molecular dynamics (MD) simulations : Run simulations in explicit solvent (e.g., water) to study torsional angles (Φ/Ψ) around the glycosidic bond. Use force fields like GLYCAM or CHARMM36 for carbohydrate parameterization .

- Quantum mechanics (QM) calculations : Calculate potential energy surfaces for glycosidic bond rotation to identify low-energy conformers. Compare with NMR-derived nuclear Overhauser effect (NOE) constraints .

Q. How should researchers address contradictions in data regarding enzymatic activity toward beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc across different studies?

- Methodology :

- Comparative validation : Replicate conflicting studies using identical substrates, enzyme sources (e.g., recombinant vs. tissue-extracted), and assay conditions (e.g., buffer composition).

- Orthogonal techniques : Cross-validate results with alternative methods (e.g., isothermal titration calorimetry vs. radiometric assays) to rule out methodological artifacts .

- Meta-analysis : Aggregate data from published studies to identify trends or outliers, accounting for variables like enzyme isoform or post-translational modifications .

Experimental Design Considerations

Q. What controls are essential when studying beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc in glycan microarray experiments?

- Methodology :

- Negative controls : Include non-cognate glycans (e.g., β-1,4-linked analogs) to assess binding specificity.

- Positive controls : Use known ligands (e.g., blood group antigens) to validate lectin/antibody activity.

- Technical replicates : Perform triplicate spotting to account for microarray printing variability. Normalize data using background subtraction and internal standards (e.g., fluorescent tags) .

Q. How can isotopic labeling improve NMR studies of beta-D-GlcpNAc-(1→6)-alpha-D-GalpNAc dynamics?

- Methodology :

- / labeling : Biosynthetically label the disaccharide using isotopically enriched precursors (e.g., -glucose) in bacterial or fungal cultures.

- Relaxation experiments : Measure , , and heteronuclear NOE to probe picosecond-to-nanosecond timescale motions.

- Residual dipolar coupling (RDC) : Align samples in liquid crystalline media to extract structural constraints for flexible regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.